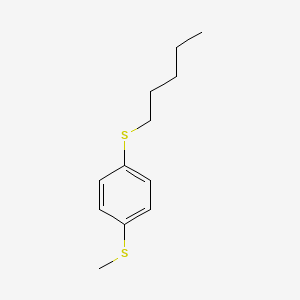

Methyl 4-(n-pentylthio)phenyl sulfide

Description

Methyl 4-(n-pentylthio)phenyl sulfide is an organosulfur compound characterized by a phenyl ring substituted with a methylthio group (-SCH₃) and an n-pentylthio group (-S-C₅H₁₁) at the para position. This structure confers unique physicochemical properties, such as increased lipophilicity compared to simpler aryl sulfides like methyl phenyl sulfide (thioanisole) or diphenyl sulfide.

Properties

IUPAC Name |

1-methylsulfanyl-4-pentylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18S2/c1-3-4-5-10-14-12-8-6-11(13-2)7-9-12/h6-9H,3-5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKNDRBUADRPML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=CC=C(C=C1)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401277624 | |

| Record name | Benzene, 1-(methylthio)-4-(pentylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443345-26-3 | |

| Record name | Benzene, 1-(methylthio)-4-(pentylthio)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443345-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(methylthio)-4-(pentylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(n-pentylthio)phenyl sulfide typically involves the reaction of 4-bromothioanisole with n-pentylthiol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide. The product is then purified through standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for Methyl 4-(n-pentylthio)phenyl sulfide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(n-pentylthio)phenyl sulfide can undergo various chemical reactions, including:

Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur compounds.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-(n-pentylthio)phenyl sulfide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving sulfur-containing compounds and their biological activities.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(n-pentylthio)phenyl sulfide involves its interaction with various molecular targets and pathways. The sulfur atoms in the compound can form bonds with metal ions or other electrophilic species, leading to the formation of new chemical entities. These interactions can affect biological processes and chemical reactions, making the compound useful in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substitution pattern on the aromatic ring significantly influences molecular weight, solubility, and reactivity. Key comparisons include:

*Estimated based on nitro group’s electron-withdrawing effect.

†Calculated from formula.

‡Predicted based on alkyl chain contributions.

- Lipophilicity : The n-pentylthio group in the target compound increases LogP compared to methyl phenyl sulfide (2.74 vs. ~4.5), enhancing membrane permeability and utility in hydrophobic applications .

- Boiling Point : Longer alkyl chains (e.g., n-pentyl) elevate boiling points relative to methyl or phenyl substituents.

Reactivity and Catalytic Behavior

- Oxidation : Methyl phenyl sulfide is oxidized to sulfoxides using biocatalysts like HAPMOPf, where interactions with flavin and NADP+ cofactors occur at 3.2 Å from the sulfur atom . The n-pentylthio group in the target compound may sterically hinder such interactions, slowing oxidation rates.

- Catalytic Efficiency : Fe₃O4@SiO2@A-TT-Pd catalysts achieve 92% conversion of methyl phenyl sulfide to sulfoxide under mild conditions . Bulkier substrates like Methyl 4-(n-pentylthio)phenyl sulfide may require optimized catalyst designs.

Biological Activity

Methyl 4-(n-pentylthio)phenyl sulfide, a member of the thiophenol family, has garnered attention for its potential biological activities, particularly in antimicrobial and antioxidant properties. This article delves into the synthesis, biological activity, and mechanisms of action associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

Methyl 4-(n-pentylthio)phenyl sulfide has a molecular formula of and a molecular weight of approximately 246.41 g/mol. Its structure includes a phenyl ring substituted with a methyl group and a pentylthio group, contributing to its unique chemical properties.

Synthesis Methods

The synthesis of methyl 4-(n-pentylthio)phenyl sulfide typically involves the reaction of 4-bromomethylphenol with n-pentylthiol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, followed by purification through methods like recrystallization or chromatography.

Antimicrobial Properties

Recent studies have indicated that methyl 4-(n-pentylthio)phenyl sulfide exhibits significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains have been reported:

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 64 |

| Escherichia coli | 16 | 32 |

| Pseudomonas aeruginosa | 64 | >128 |

These results suggest that the compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus while showing moderate activity against Gram-negative strains like Escherichia coli.

The proposed mechanism of action for methyl 4-(n-pentylthio)phenyl sulfide includes:

- Disruption of Membrane Integrity : The thiol group can interact with membrane proteins, leading to increased permeability and leakage of cellular contents.

- Oxidative Stress Induction : The compound may generate reactive oxygen species (ROS), causing oxidative damage to bacterial cells.

- Inhibition of Enzymatic Activity : By forming covalent bonds with essential enzymes, the compound can inhibit critical metabolic pathways.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in MDPI demonstrated that derivatives of thiophenols, including methyl 4-(n-pentylthio)phenyl sulfide, exhibited varying degrees of antibacterial activity against multiple strains. The study highlighted that structural modifications significantly influenced the MIC values, indicating the importance of substituent effects on bioactivity . -

Mechanistic Insights :

Research has shown that compounds with similar structures can exhibit different mechanisms of action based on their substituents. For instance, modifications to the sulfur atom's position relative to the phenyl ring can enhance or diminish antibacterial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.